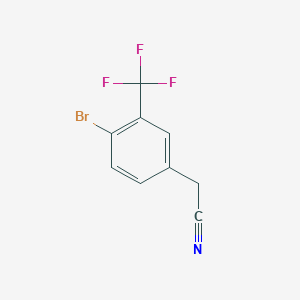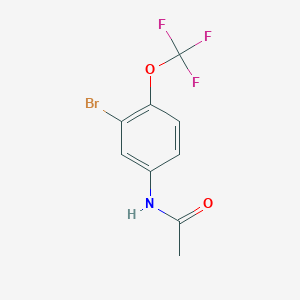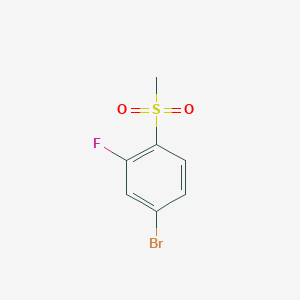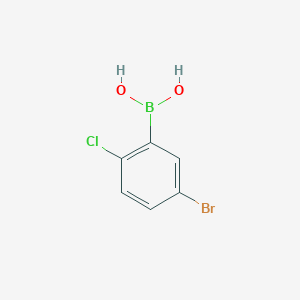
5-Bromo-2-chlorophenylboronic acid
Übersicht
Beschreibung
5-Bromo-2-chlorophenylboronic acid is a chemical compound with the molecular formula C6H5BBrClO2 . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Synthesis Analysis
The synthesis of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has been reported .Molecular Structure Analysis
The molecular weight of this compound is 235.27 g/mol . The InChI code is 1S/C6H5BBrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant reaction involving this compound . This reaction, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound has two hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 40.5 Ų . The compound has a rotatable bond count of 1 and a complexity of 136 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Aspects
5-Bromo-2-chlorophenylboronic acid is utilized in palladium-catalyzed Suzuki cross-coupling reactions. A study by Ikram et al. (2015) involved synthesizing various thiophene derivatives by coupling 2,5-dibromo-3-hexylthiophene with arylboronic acids, including this compound. These thiophene molecules exhibited significant haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting potential medicinal applications (Ikram et al., 2015).
Functionalized Heteroarylpyridines
Parry et al. (2002) demonstrated the use of this compound in the synthesis of functionalized pyridylboronic acids. These acids were then used in palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives, highlighting its role in creating new chemical entities (Parry et al., 2002).
Versatile Synthesis of Fluoropyridines
Sutherland and Gallagher (2003) reported on the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a related compound, and its subsequent use in Suzuki reactions with aryl iodides to produce 3-monosubstituted 5-bromo-2-fluoropyridines. This demonstrates the compound's versatility in synthesizing fluoropyridine derivatives (Sutherland & Gallagher, 2003).
Spasmolytic Activity and Structural Studies
Rasool et al. (2020) synthesized a series of novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid and different arylboronic acids, including this compound. These compounds exhibited significant spasmolytic effects, highlighting their potential in pharmaceutical applications (Rasool et al., 2020).
Synthesis of 5-Arylthiophene-2-carboxaldehydes
Hergert et al. (2018) described a method using this compound in the synthesis of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation-Suzuki-Miyaura coupling reaction. This illustrates its use in synthesizing complex organic molecules (Hergert et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored in an inert atmosphere at 2-8°c .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organic compounds .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and atmospheric conditions . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUGPRLLWXXECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284035 | |
| Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
774608-50-3 | |
| Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774608-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

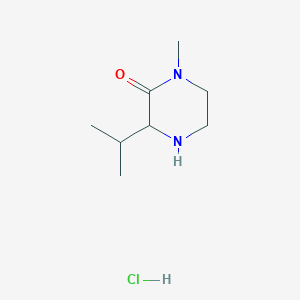
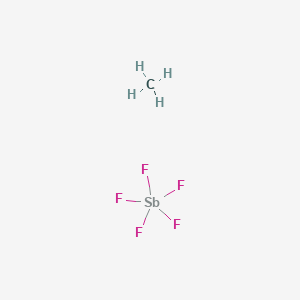



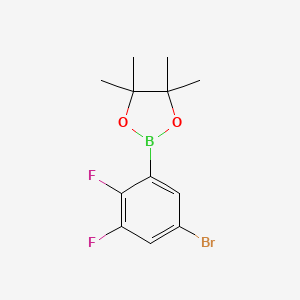
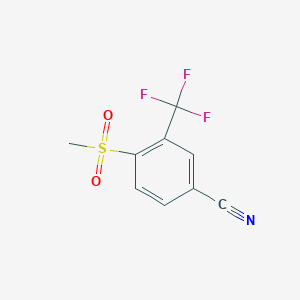
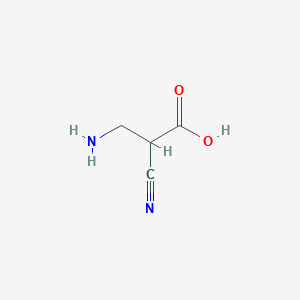
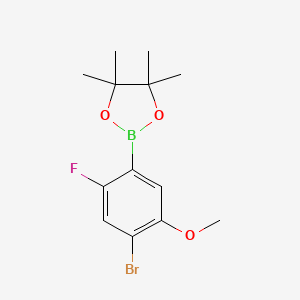

![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)
